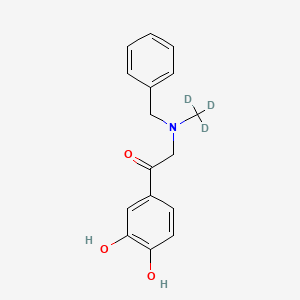

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

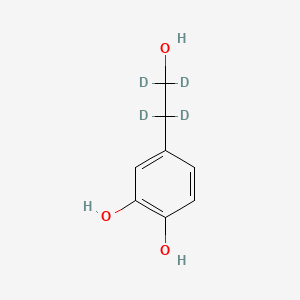

The compound “2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3” is a derivative of acetophenone, which is a simple aromatic ketone . The “d3” likely refers to the presence of three deuterium atoms, which are isotopes of hydrogen. The benzylmethylamino group is a substituted amine, and the 3’,4’-dihydroxy refers to the presence of two hydroxyl (OH) groups on the aromatic ring .

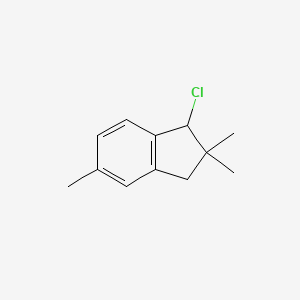

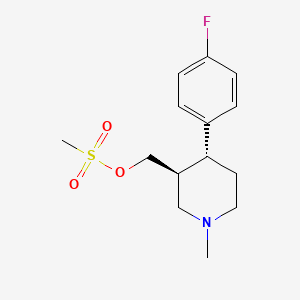

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic ring of the acetophenone, with the substituted amine and the two hydroxyl groups attached at the 2, 3’, and 4’ positions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic ring, the ketone group, the amine, and the hydroxyl groups. Each of these functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxyl and amine groups could increase its solubility in water .科学的研究の応用

Occurrences, Toxicities, and Ecological Risks of Related Compounds

Benzophenone-3 (BP-3), a common component in organic sunscreen products, has been studied extensively for its environmental occurrence, toxic effects, and potential ecological risks due to its widespread use and bioaccumulation potential. Research indicates that BP-3 and its metabolites can penetrate various environmental matrices and biota, raising concerns about its impact on aquatic ecosystems and human health. Studies on BP-3 highlight the importance of monitoring and assessing the environmental fate of similar organic compounds, which could be relevant for research into "2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3" (Sujin Kim & Kyungho Choi, 2014).

Advanced Oxidation Processes for Degradation

The degradation pathways, by-products, and biotoxicity of acetaminophen under advanced oxidation processes (AOPs) have been explored to understand the environmental impact of pharmaceutical compounds. Such studies are crucial for developing strategies to mitigate the effects of recalcitrant compounds in the environment. This research area might be relevant for studying the environmental behavior and degradation of "this compound" and similar compounds (Mohammad Qutob et al., 2022).

作用機序

Target of Action

For instance, PRL-8-53, a nootropic substituted phenethylamine, has been shown to potentiate dopamine while partially inhibiting serotonin

Mode of Action

The exact mode of action of 2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 is currently unknown. This could result in changes in cellular signaling pathways, leading to alterations in cellular function .

Biochemical Pathways

For instance, phenethylamine, a compound with a similar structure, has been shown to interact with primary amine oxidase and trypsin

Pharmacokinetics

Two-compartment pharmacokinetic models suggest that the drug in the central compartment decreases initially due to simultaneous elimination and distribution to the peripheral compartment

Result of Action

Based on the known actions of similar compounds, it could potentially modulate cellular signaling pathways, leading to alterations in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound. Additionally, lifestyle factors such as diet and physical activity can influence the compound’s efficacy .

特性

IUPAC Name |

2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVERDXLUFRHUKR-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R,6R)-2-[(1S,2S)-1-amino-2-chloropropyl]-6-(methylsulfanyl)oxane-3,4,5-triol](/img/structure/B589619.png)